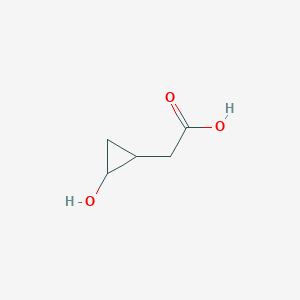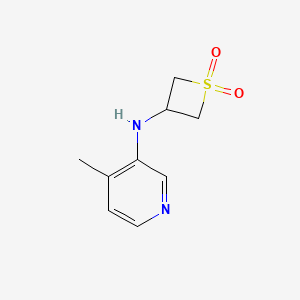
N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and a 2-methyl-3-oxobutan-2-yl group attached to a urea moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Analyse Chemischer Reaktionen
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular pathways, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea can be compared with other similar compounds, such as:
tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate: This compound shares a similar structure but differs in the functional groups attached to the urea moiety.
N-tert-Butyl-2-thioimidazole: Another compound with a tert-butyl group, but with different chemical properties and applications
Eigenschaften
CAS-Nummer |
88842-49-3 |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-tert-butyl-3-(2-methyl-3-oxobutan-2-yl)urea |
InChI |
InChI=1S/C10H20N2O2/c1-7(13)10(5,6)12-8(14)11-9(2,3)4/h1-6H3,(H2,11,12,14) |
InChI-Schlüssel |
LRYRDPRAQWYMRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)NC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)






![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)


![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)


